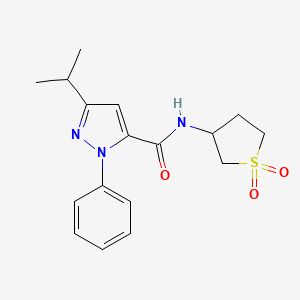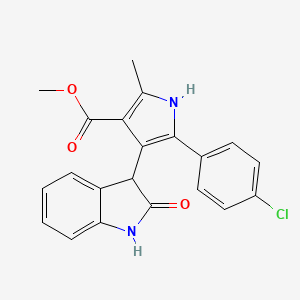
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound that features both indole and pyrrole moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Coupling of Indole and Pyrrole: The indole and pyrrole moieties can be coupled using a suitable linker, such as a butanamide chain, through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and pyrrole rings.
Reduction: Reduction reactions could target the amide bond or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole and pyrrole derivatives.
Medicine: Possible applications in drug discovery and development, particularly for compounds targeting neurological or oncological pathways.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action for N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and pyrrole structures can interact with various enzymes, receptors, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)-4-(1H-pyrrol-1-yl)butanamide
- N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-2-yl)butanamide
- N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-3-yl)butanamide
Uniqueness
N-(1-methyl-1H-indol-4-yl)-4-(1H-pyrrol-1-yl)butanamide is unique due to the specific positioning of the indole and pyrrole rings, which can influence its chemical reactivity and biological activity. The presence of both indole and pyrrole moieties in a single molecule can provide a unique set of interactions with biological targets, potentially leading to novel therapeutic applications.
特性
分子式 |
C17H19N3O |
|---|---|
分子量 |
281.35 g/mol |
IUPAC名 |
N-(1-methylindol-4-yl)-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C17H19N3O/c1-19-13-9-14-15(6-4-7-16(14)19)18-17(21)8-5-12-20-10-2-3-11-20/h2-4,6-7,9-11,13H,5,8,12H2,1H3,(H,18,21) |
InChIキー |
IKTYZVRSVMXABI-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCCN3C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14934238.png)
![(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B14934243.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide](/img/structure/B14934255.png)

![4,7-Dimethoxy-N-{4-[2-(1-pyrrolidinyl)ethoxy]phenyl}-1H-indole-2-carboxamide](/img/structure/B14934277.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]acetamide](/img/structure/B14934283.png)
![3-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B14934289.png)

![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B14934306.png)
![3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14934310.png)
![Propan-2-yl 5-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B14934318.png)
![3-methyl-6-phenyl-N-(pyridin-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14934326.png)

